N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential biological and pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Properties
Molecular Formula |
C18H13ClN6O |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
InChI |
InChI=1S/C18H13ClN6O/c19-13-6-8-14(9-7-13)25-17-15(10-22-25)16(20-11-21-17)23-24-18(26)12-4-2-1-3-5-12/h1-11H,(H,24,26)(H,20,21,23) |
InChI Key |
DGNUDSPUFFTFEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the following steps:
Formation of the pyrazolopyrimidine core: This is achieved through a cyclization reaction involving a hydrazine derivative and a suitable diketone or ketoester.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazolopyrimidine core with a 4-chlorophenyl group, typically using a halogenation reaction.
Formation of the benzohydrazide moiety: This involves the reaction of the pyrazolopyrimidine derivative with benzohydrazide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like chlorine (Cl₂) and bromine (Br₂), and alkylating agents like methyl iodide (CH₃I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully hydrogenated derivatives .
Scientific Research Applications
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets specific enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Uniqueness
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is unique due to its specific substitution pattern and the presence of the benzohydrazide moiety, which imparts distinct biological activities and chemical reactivity compared to its analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
